
1-(Pyrazin-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrazin-2-yl)prop-2-en-1-one is an organic compound characterized by the presence of a pyrazine ring attached to a propenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-yl)prop-2-en-1-one can be synthesized through the condensation of 2-acetylpyrazine with an appropriate aldehyde in the presence of a base such as sodium hydroxide. The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol, and allowing the mixture to react at room temperature or under reflux conditions until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyrazin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones. Substitution reactions result in various substituted pyrazine derivatives .
Applications De Recherche Scientifique
1-(Pyrazin-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.
Medicine: Research has explored its potential as a lead compound for drug development, particularly in the treatment of diseases such as tuberculosis and cancer.
Mécanisme D'action
The mechanism of action of 1-(Pyrazin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological target being studied .
Comparaison Avec Des Composés Similaires
1-(Pyrazin-2-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a pyrazine ring.
1-(Pyrimidin-2-yl)prop-2-en-1-one: Contains a pyrimidine ring, offering different chemical properties and biological activities.
1-(Quinolin-2-yl)prop-2-en-1-one: Features a quinoline ring, which may enhance its electronic and optical properties.
The uniqueness of this compound lies in its pyrazine ring, which imparts distinct electronic properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C7H6N2O |
|---|---|
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
1-pyrazin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C7H6N2O/c1-2-7(10)6-5-8-3-4-9-6/h2-5H,1H2 |
Clé InChI |
GHXGGDYEBSUAPT-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)C1=NC=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


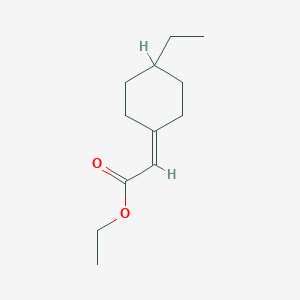
![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)
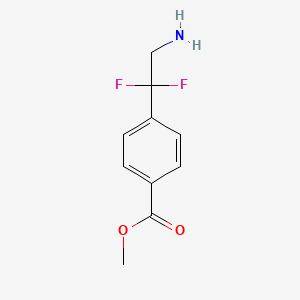

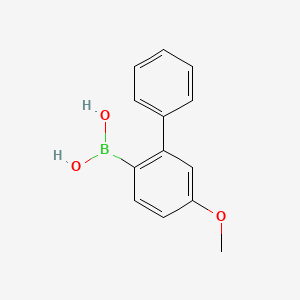
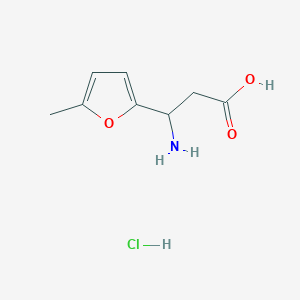
![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)

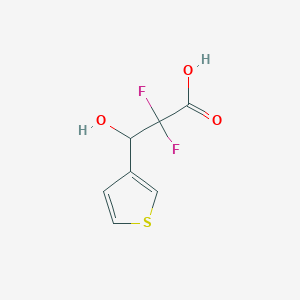
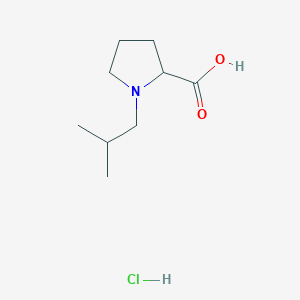

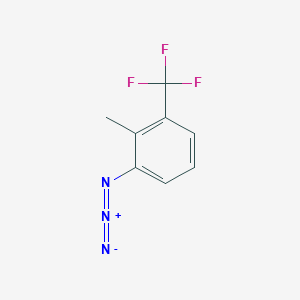
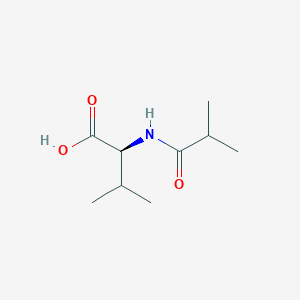
![1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol](/img/structure/B13543525.png)
